Cas no 1044773-79-6 (Methyl 3-fluoro-4-piperidin-4-ylbenzoate)

メチル3-フルオロ-4-ピペリジン-4-イル安息香酸エステル(Methyl 3-fluoro-4-piperidin-4-ylbenzoate)は、有機合成化学において重要な中間体として利用される化合物です。フッ素原子とピペリジン環を有するベンゾエート骨格を持ち、医薬品や農薬の開発において高い反応性と多様な修飾可能性を提供します。特に、フッ素の電子吸引効果により芳香環の反応性が調整され、求電子置換反応やカップリング反応に適した特性を示します。ピペリジン環の存在は分子の立体構造に柔軟性を与え、生体活性化合物の設計において有用です。高純度での合成が可能であり、安定性に優れるため、研究用途での取り扱いが容易です。

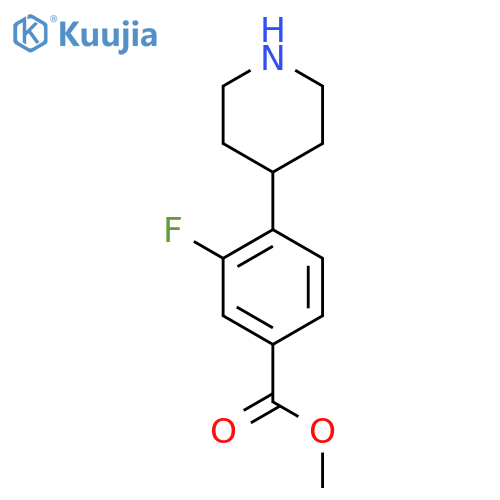

1044773-79-6 structure

商品名:Methyl 3-fluoro-4-piperidin-4-ylbenzoate

Methyl 3-fluoro-4-piperidin-4-ylbenzoate 化学的及び物理的性質

名前と識別子

-

- EN300-7427485

- methyl 3-fluoro-4-piperidin-4-ylbenzoate

- CS-0347234

- 1044773-79-6

- A1-35458

- Methyl 3-fluoro-4-(piperidin-4-yl)benzoate

- Methyl 3-fluoro-4-piperidin-4-ylbenzoate

-

- インチ: 1S/C13H16FNO2/c1-17-13(16)10-2-3-11(12(14)8-10)9-4-6-15-7-5-9/h2-3,8-9,15H,4-7H2,1H3

- InChIKey: IERHLHAKTGPWQJ-UHFFFAOYSA-N

- ほほえんだ: FC1C=C(C(=O)OC)C=CC=1C1CCNCC1

計算された属性

- せいみつぶんしりょう: 237.11650692g/mol

- どういたいしつりょう: 237.11650692g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 266

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38.3Ų

- 疎水性パラメータ計算基準値(XlogP): 2

Methyl 3-fluoro-4-piperidin-4-ylbenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7427485-5.0g |

methyl 3-fluoro-4-(piperidin-4-yl)benzoate |

1044773-79-6 | 95% | 5.0g |

$3935.0 | 2024-05-24 | |

| Enamine | EN300-7427485-10.0g |

methyl 3-fluoro-4-(piperidin-4-yl)benzoate |

1044773-79-6 | 95% | 10.0g |

$5837.0 | 2024-05-24 | |

| Enamine | EN300-7427485-0.5g |

methyl 3-fluoro-4-(piperidin-4-yl)benzoate |

1044773-79-6 | 95% | 0.5g |

$1302.0 | 2024-05-24 | |

| Enamine | EN300-7427485-0.05g |

methyl 3-fluoro-4-(piperidin-4-yl)benzoate |

1044773-79-6 | 95% | 0.05g |

$1140.0 | 2024-05-24 | |

| Enamine | EN300-7427485-0.1g |

methyl 3-fluoro-4-(piperidin-4-yl)benzoate |

1044773-79-6 | 95% | 0.1g |

$1195.0 | 2024-05-24 | |

| Enamine | EN300-7427485-0.25g |

methyl 3-fluoro-4-(piperidin-4-yl)benzoate |

1044773-79-6 | 95% | 0.25g |

$1249.0 | 2024-05-24 | |

| Enamine | EN300-7427485-2.5g |

methyl 3-fluoro-4-(piperidin-4-yl)benzoate |

1044773-79-6 | 95% | 2.5g |

$2660.0 | 2024-05-24 | |

| Enamine | EN300-7427485-1.0g |

methyl 3-fluoro-4-(piperidin-4-yl)benzoate |

1044773-79-6 | 95% | 1.0g |

$1357.0 | 2024-05-24 |

Methyl 3-fluoro-4-piperidin-4-ylbenzoate 関連文献

-

Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557

-

Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

1044773-79-6 (Methyl 3-fluoro-4-piperidin-4-ylbenzoate) 関連製品

- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)

- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)

- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)

- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)

- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)

- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)

- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)

- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬